UCB-11056

Nootropic Research Neurochemistry cAMP Signaling

Non-interchangeable tool for cAMP research. Unlike direct activators (forskolin) or PDE inhibitors (rolipram), UCB-11056 potentiates only stimulated cAMP formation, leaving basal activity unaffected. - Potentiates norepinephrine-, forskolin-, and isoproterenol-stimulated cAMP in hippocampal slices. - In vivo: ~25% brain cAMP increase within minutes of i.p. administration. - Phase 2 clinical candidate for cognitive impairment; pure potentiator benchmark. - Supplied with QC documentation; shipped under cold chain.

Molecular Formula C12H21N5O2
Molecular Weight 267.33 g/mol
CAS No. 127390-77-6
Cat. No. B1682056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCB-11056
CAS127390-77-6
Synonyms2-(4-morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Ucb 11056
Ucb-11056
Molecular FormulaC12H21N5O2
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NC(=N1)N2CCOCC2)NCCO
InChIInChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16)
InChIKeyNERMEVBNTXXDNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UCB-11056: Nootropic cAMP Modulator


UCB-11056, chemically designated as 2-(4-morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol, is a small molecule modulator of cyclic AMP (cAMP) generation [1]. It is classified as a potential nootropic agent and has advanced to Phase 2 clinical trials for cognitive impairment [2]. The compound is characterized by its triazine core and its unique ability to potentiate cAMP formation in response to other stimuli without directly activating cAMP synthesis on its own [1].

cAMP potentiator that amplifies stimulated signaling without direct agonist activity
Adrenergic and forskolin pathways studied
Brain slice ex vivo and in vivo rodent model tool
Hippocampal and multi-region cAMP models
Distinct from AC activators and PDE inhibitors
Potentiation-dependent mechanism profile

UCB-11056: Distinct from Other cAMP Modulators


Generic substitution among cAMP modulators fails due to fundamental mechanistic differences in how these compounds regulate cAMP levels. Unlike direct adenylate cyclase activators (e.g., forskolin) which stimulate cAMP synthesis independently, or phosphodiesterase inhibitors (e.g., rolipram, theophylline) which prevent cAMP degradation, UCB-11056 functions as a potentiator of stimulated cAMP formation, demonstrating minimal activity when administered alone [1]. This distinct mechanism results in a different efficacy and safety profile, making it a non-interchangeable tool for research applications where the potentiation of endogenous signaling pathways, rather than direct activation or inhibition, is the desired pharmacological outcome.

UCB-11056 cAMP potentiation; stimulus-dependent; minimal standalone effect
Direct AC activators (e.g., forskolin) Constitutive cAMP elevation; pathway-unspecific activation
UCB-11056 Amplifies endogenous signaling; adrenergic-pathway biased
PDE inhibitors (e.g., rolipram) Block cAMP degradation; broad cAMP accumulation

Mechanism-driven pathway-response profiles may not transfer; direct replacement without assay validation may shift endpoint interpretation.

UCB-11056: Evidence-Based Differentiation


Norepinephrine-Stimulated cAMP Potentiation

UCB-11056 significantly potentiated cAMP accumulation in rat hippocampal slices when co-administered with norepinephrine (NE), demonstrating an approximate 2.3-fold increase in cAMP levels compared to NE alone [1]. The potentiation was partially attenuated by the α2-adrenergic antagonist yohimbine and completely abolished by the β-adrenergic antagonist propranolol, confirming the effect is mediated through adrenergic receptor pathways [1].

NE cAMP potentiation
Head-to-head
~2.3-fold vs NE alone
Adrenergic-pathway mediated; abolished by propranolol
Supports adrenergic potentiation pathway interpretation
Rat hippocampal slices; receptor-dependence confirmed
Nootropic Research Neurochemistry cAMP Signaling

Forskolin-Stimulated cAMP Potentiation

In vitro studies using rat hippocampal slices demonstrated that UCB-11056 strongly potentiated the increase in cyclic AMP levels induced by the direct adenylate cyclase activator forskolin [1]. While the exact fold-change is not provided in the abstract, the potentiation was described as 'strong', and the study explicitly states that UCB-11056 had 'only a slight effect' when incubated alone, highlighting its role as a potentiator rather than a direct agonist [1].

Forskolin cAMP potentiation
Class-level
Strong potentiation; minimal effect alone
Exact fold-change not reported
Supports stimulus-dependent potentiation profile
Requires review of full study for quantitative detail
Adenylate Cyclase cAMP Signaling In Vitro Pharmacology

In Vivo Brain cAMP Elevation

Following a single intraperitoneal injection, UCB-11056 induced a significant increase in cyclic AMP levels across multiple rat brain areas, with an average increase of approximately 25% above baseline [1]. This effect was observed as early as 2 minutes post-injection and persisted for up to 30 minutes before returning to normal [1].

In vivo brain cAMP
Reported
~25% increase
Onset
Supports in vivo cAMP model-response context
Rat IP injection; multi-region brain analysis
Dual mechanism
Class-level
AC activation + weak PDE inhibition
Mechanistic attribution from experimental interpretation
Reported dual-mechanism context
Data to verify; may differ from pure PDE or AC agents
In Vivo Pharmacology Nootropic Research Neurochemistry

Adenylate Cyclase Activation and PDE Inhibition

The study suggests that UCB-11056's central effect on cAMP generation is likely mediated through a dual mechanism: activation of adenylate cyclase combined with a weak inhibitory activity on cyclic nucleotide phosphodiesterase (PDE) [1]. This dual mechanism differentiates it from pure PDE inhibitors (e.g., rolipram) which primarily act by preventing cAMP breakdown.

Dual mechanism
Class-level
AC activation + weak PDE inhibition
Mechanistic attribution from experimental interpretation
Reported dual-mechanism context
Data to verify; may differ from pure PDE or AC agents
Mechanism of Action Enzyme Modulation cAMP Signaling

UCB-11056: Key Research Applications


Adrenergic and cAMP Signaling in Brain Slices

UCB-11056 is a preferred tool compound for ex vivo studies on hippocampal or other brain slice preparations. Its ability to strongly potentiate norepinephrine-, forskolin-, or isoproterenol-stimulated cAMP formation makes it ideal for dissecting adrenergic receptor signaling, particularly the roles of α2- and β-adrenergic receptors in cAMP-dependent plasticity and memory-related processes [1].

In Vivo Brain cAMP Modulation

Researchers investigating the rapid, central effects of cAMP modulation can utilize UCB-11056 in rodent models. The compound's demonstrated ability to increase brain cAMP levels by approximately 25% within minutes of intraperitoneal administration provides a quantifiable and temporally-defined in vivo model for studying the neurochemical and behavioral consequences of acute cAMP elevation [1].

Comparative cAMP Modulator Studies

UCB-11056 serves as a critical control or reference compound in studies comparing different classes of cAMP-modulating agents. Its unique profile—as a potentiator of stimulated cAMP formation with no direct agonist activity—provides a specific pharmacological benchmark distinct from direct adenylate cyclase activators (e.g., forskolin) and pure phosphodiesterase inhibitors (e.g., rolipram) [1].

Application
Selection Property
Validation Focus
Ex vivo brain slice cAMP studies
Stimulus-dependent cAMP potentiation
Adrenergic receptor pathway interpretation
In vivo cAMP modulation studies
Rapid-onset brain cAMP elevation
Temporal model-response endpoint profiling
Comparative cAMP modulator screening
Potentiator-specific mechanism
Class-specific signaling endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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